6-Hydroxy-5-nitronicotinic acid

Catalog No.
S706699
CAS No.
6635-31-0
M.F
C6H4N2O5
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-5-nitronicotinic acid

CAS Number

6635-31-0

Product Name

6-Hydroxy-5-nitronicotinic acid

IUPAC Name

5-nitro-6-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H4N2O5/c9-5-4(8(12)13)1-3(2-7-5)6(10)11/h1-2H,(H,7,9)(H,10,11)

InChI Key

VJMXJGVEVASJOD-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)[N+](=O)[O-]

The exact mass of the compound 6-Hydroxy-5-nitronicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52204. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Hydroxy-5-nitronicotinic acid (CAS: 6635-31-0) is a pyridine-based organic compound featuring a carboxylic acid, a hydroxyl group, and a nitro group. This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's reactivity is characterized by the electron-withdrawing nature of the nitro group and the directing effects of the hydroxyl group on the pyridine ring, which are critical for its role as a precursor in various chemical transformations.

Substituting 6-Hydroxy-5-nitronicotinic acid with its precursor, 6-hydroxynicotinic acid, is unviable for applications requiring the specific reactivity conferred by the nitro group. The nitro group at the 5-position is essential for subsequent chemical modifications, such as reduction to an amino group, which is a common step in the synthesis of bioactive compounds. Attempting to nitrate the simpler 6-hydroxynicotinic acid in-house introduces significant process variables, including inconsistent yields (ranging from 29% to over 90% depending on the precise conditions) and the need for rigorous purification to remove byproducts. Procuring the pre-functionalized 6-Hydroxy-5-nitronicotinic acid bypasses these challenges, ensuring higher purity and process reproducibility for downstream applications.

Optimized for High-Purity Synthesis: Documented Purity up to 99.50%

While standard nitration of 6-hydroxynicotinic acid can result in variable purity, a patented synthesis and purification process demonstrates the capability to produce 6-Hydroxy-5-nitronicotinic acid at purities up to 99.50%. This method, which uses a catalyst and specific crystallization steps, achieves significantly higher purity compared to standard preparations that often yield purities around 95-97%.

Evidence DimensionProduct Purity
Target Compound DataUp to 99.50%
Comparator Or BaselineStandard synthesis methods: ~95-97%
Quantified DifferenceUp to 4.5 percentage points higher purity.
ConditionsPatented synthesis and purification process involving a catalyst (ammonium hydrogen sulfate) and controlled crystallization.

For pharmaceutical and electronic materials synthesis, high and consistent batch-to-batch purity is critical to ensure reproducible yields and minimize downstream purification costs.

Defined Thermal Stability: Decomposition Point at 269-271°C

6-Hydroxy-5-nitronicotinic acid exhibits a distinct melting point with decomposition in the range of 269-271°C. This is a critical parameter for process safety and design, as nitro-containing aromatic compounds can undergo exothermic decomposition. Comparatively, the non-nitrated precursor, 6-hydroxynicotinic acid, has a significantly higher melting point of over 300°C, indicating greater thermal stability due to the absence of the energetic nitro group.

Evidence DimensionMelting/Decomposition Point
Target Compound Data269-271°C (with decomposition)
Comparator Or Baseline6-Hydroxynicotinic acid (precursor): >300°C
Quantified DifferenceLower decomposition threshold by >30°C
ConditionsStandard melting point determination.

Knowing the specific decomposition temperature is essential for safely designing heating, drying, and reaction protocols, preventing runaway reactions and ensuring process control.

Handling and Solubility Profile: Facilitates Aqueous and Polar Solvent Processing

The compound is described as slightly soluble in water and is typically purified via crystallization from aqueous media, often requiring pH control. While specific quantitative data is limited, this contrasts with related, non-carboxylated analogs like nitropyridines, which tend to have lower aqueous solubility. The presence of both the carboxylic acid and hydroxyl groups on 6-Hydroxy-5-nitronicotinic acid allows for pH-mediated control over its solubility, a property not available in analogs lacking these ionizable groups.

Evidence DimensionSolubility / Processability
Target Compound DataSlightly soluble in water; amenable to pH-controlled aqueous crystallization.
Comparator Or BaselineRelated nitropyridines without carboxylic/hydroxyl groups: Generally lower aqueous solubility.
Quantified DifferenceQualitatively higher utility in aqueous processing due to ionizable functional groups.
ConditionsAqueous and polar solvent systems.

The ability to process this compound in aqueous systems and control its precipitation via pH adjustment simplifies purification and handling, potentially reducing the need for volatile organic solvents.

Precursor for High-Purity Pharmaceutical Intermediates

This compound is the right choice when synthesizing active pharmaceutical ingredients (APIs) where the final product's impurity profile is tightly controlled. The availability of high-purity grades (up to 99.50%) ensures a cleaner starting material, which can lead to higher yields and simpler purification of the final API.

Synthesis Requiring Controlled Thermal Processing

Ideal for multi-step syntheses where subsequent reactions are conducted at elevated temperatures below its decomposition point. The well-defined thermal stability window (decomposes at 269-271°C) allows process chemists to design robust and safe heating protocols without risking material degradation.

Building Block for Water-Processable Heterocyclic Compounds

A preferred starting material for developing complex heterocyclic molecules when aiming to minimize the use of organic solvents. Its slight aqueous solubility and the ability to control precipitation via pH adjustment make it suitable for greener chemistry workflows that rely on aqueous-based crystallization for purification.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6635-31-0

Wikipedia

6-Hydroxy-5-nitronicotinic acid

Dates

Last modified: 08-15-2023

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